molecular formula C18H37NO2 B050096 Palmitoylethanolamide CAS No. 544-31-0

Palmitoylethanolamide

Cat. No.: B050096
CAS No.: 544-31-0
M. Wt: 299.5 g/mol
InChI Key: HXYVTAGFYLMHSO-UHFFFAOYSA-N
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Description

Palmitoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of palmitic (hexadecanoic) acid. It has a role as an anti-inflammatory drug, an antihypertensive agent, a neuroprotective agent and an anticonvulsant. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-(saturated fatty acyl)ethanolamine. It is functionally related to a hexadecanoic acid.
A cannabinoid receptor-inactive eCB-related molecule used as prophylactic in helping to prevent respiratory viral infection. Palmidrol is available for human use as a supplement (400 mg capsules) and as food for medical purposes In Italy and Spain (300 mg and 600 mg tablets).
Palmitoylethanolamide is a natural product found in Brassica napus, Saccharomyces cerevisiae, and Caenorhabditis elegans with data available.
Palmidrol is a natural fatty acid amide that is both a food component and an endogenously synthesized compound, with potential analgesic and anti-inflammatory activities. Upon administration, palmidrol may inhibit the release of pro-inflammatory mediators from activated mast cells. This may reduce inflammation and pain.

Scientific Research Applications

  • Treatment of Acute Mania : PEA showed efficacy and safety as an adjunctive treatment for acute mania in a randomized, double‐blind, placebo‐controlled clinical trial (Abedini et al., 2022).

  • Atherosclerosis : It attenuates atherosclerotic plaque formation by promoting a proresolving macrophage phenotype, thus representing a new therapeutic approach to resolve arterial inflammation (Rinne et al., 2018).

  • Epilepsy : PEA has selective antiepileptic effects against kindled amygdaloid seizures and pentylenetetrazol (PTZ)‐induced convulsions, indicating its potential in epilepsy treatment (Sheerin et al., 2004).

  • Influenza and Common Cold : It is effective and safe against influenza and common cold, as evidenced by clinical trials (Keppel Hesselink et al., 2013).

  • Pain Management : A meta-analysis showed that PEA is a useful treatment for pain and generally well tolerated (Artukoğlu et al., 2017).

  • Anti-Inflammatory Actions : PEA mediates anti-inflammatory effects via peroxisome proliferator-activated receptor-α (PPAR-α) (Lo Verme et al., 2005).

  • Gastrointestinal Motility : It normalizes intestinal motility in a model of post‐inflammatory accelerated transit, involving cannabinoid CB1 receptors and TRPV1 channels (Capasso et al., 2014).

  • Chronic Inflammation : PEA reduces granuloma-induced hyperalgesia by modulating mast cell activation, suggesting its use in painful conditions where mast cell activation is an initial step (De Filippis et al., 2011).

  • Major Depressive Disorder : As adjunctive therapy in major depressive disorder, PEA demonstrated significant efficacy and tolerability in a double-blind, randomized, placebo-controlled trial (Ghazizadeh-Hashemi et al., 2018).

  • COVID-19 : Investigated for its potential as a nutraceutical in the prevention and/or treatment of COVID-19 due to its anti-inflammatory and immunomodulatory properties (Pesce et al., 2020).

Mechanism of Action

Target of Action

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide and lipid modulator . The main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 .

Mode of Action

PEA exerts its effects through multiple mechanisms. It activates the energy-boosting, fat-burning, and anti-inflammatory PPAR alpha . PEA inhibits pro-inflammatory genes and the synthesis of numerous inflammatory chemicals by activating this important protein . It also activates the bliss gene, FAAH, which degrades natural anandamide . Furthermore, PEA supports the endocannabinoid system (ECS) via modulating endocannabinoid signaling and indirectly activating cannabinoid receptors .

Biochemical Pathways

PEA affects several biochemical pathways. It controls the inflammatory cascade, orchestrating precise adjustments in immune responses . It also exerts a direct influence on the cAMP/PKA pathway through the αi/o subunit . Moreover, PEA has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Pharmacokinetics

It is known that pea’s poor oral bioavailability has been overcome by advanced delivery systems . There is still a need for more research to understand its bioavailability, tissue distribution, and excretion pathways .

Result of Action

PEA has a variety of molecular and cellular effects. It has been shown to have anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective effects . It is well tolerated and devoid of side effects in animals and humans . PEA’s actions on multiple molecular targets while modulating multiple inflammatory mediators provide therapeutic benefits in many applications .

Action Environment

Environmental factors can influence the action of PEA. For instance, the highly lipophilic nature of PEA limits its dissolution and absorption as well as the bioavailability for achieving health benefits by oral route . Furthermore, PEA is produced in the gastrointestinal tract in response to inflammatory stimuli, so exogenous intake is mandatory to achieve homeostasis . Intake of PEA could be through animal and/or vegetable food, but a high dosage is needed to achieve a therapeutic effect, so it must be compensated through dietary supplements .

Future Directions

Future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment . The beneficial effects of PEA on immune function are documented in over 350 peer-reviewed papers, including animal and human studies .

Biochemical Analysis

Biochemical Properties

Palmitoylethanolamide interacts with pivotal targets, including PPARα, PPAR-δ, PPAR-γ, CB1, CB2, GPR55, and TRPV1 . It exerts a direct influence on the inflammatory cascade, orchestrating precise adjustments in immune responses .

Cellular Effects

The therapeutic impact of this compound reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . It is effective in pain management and reducing inflammation and immune responses .

Molecular Mechanism

This compound operates both independently and in synergy with other compounds, like paracetamol, luteolin, and oxymetazoline . By inhibiting the expression of the enzyme hydrolyzing the endocannabinoid anandamide (AEA), or by stimulating the activity of the enzyme biosynthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound increases the endogenous levels of these lipid mediators and potentiates their actions at CB1, CB2, and TRPV1 receptors .

Temporal Effects in Laboratory Settings

Numerous animal studies have shown the inherent potential of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is important to emphasize its relative lack of toxicity, even at high dosages .

Transport and Distribution

The distribution and local concentration of this compound, as well as the relative expression of FAAH, NAAH, and intracellular carrier(s) in the cells all contribute to the catabolism of exogenously administered this compound .

Properties

IUPAC Name

N-(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042254
Record name N-(2-Hydroxyethyl)palmitamide
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name Hexadecanamide, N-(2-hydroxyethyl)-
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Record name Palmitoylethanolamide
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CAS No.

544-31-0
Record name Palmitoylethanolamide
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Record name Palmidrol [INN]
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Record name Palmitoylethanolamide
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Melting Point

98.5 °C
Record name Palmitoylethanolamide
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

2-Aminoethanol (13.76 g, 225.3 mmol) was dissolved in CHCl3 (750 ml). To the solution was added dropwise palmitoyl chloride (15.48 g, 56.3 mmol) with stirring under ice cooling. Thereafter, the mixture was stirred at room temperature for 19 hours.
Quantity
13.76 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl stearate at 80° C. for 1 hour in the presence of 1% sodium methoxide. N-stearoylethanolamine with 96% purity was obtained after the removal of excess ethanolamine without further purification. In another exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl palmitate at 60° C. for 1.5 hours in the presence of 1% sodium methoxide. N-palmitoylethanolamine with 98% purity was obtained after the removal of excess ethanolamine without further purification. More examples of reacting the alkanolamine and the vinyl ester of the fatty acid to prepare the high-purity fatty acid N-acylalkanolamine in a high yield are described in Examples 1-8.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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